molecular formula C24H18Cl2N2O B11520334 (2-chlorophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

(2-chlorophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

Cat. No.: B11520334
M. Wt: 421.3 g/mol
InChI Key: KNXNUTZHXPZENR-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)-1-(4-chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyrido[3,4-b]indole core structure, which is fused with chlorobenzoyl and chlorophenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzoyl)-1-(4-chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the conversion of aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . This method can be adapted to introduce the chlorobenzoyl and chlorophenyl groups into the indole structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzoyl)-1-(4-chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorobenzoyl and chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Chlorobenzoyl)-1-(4-chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzoyl)-1-(4-chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-chlorobenzoyl)-1-(4-chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole has a unique pyrido[3,4-b]indole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18Cl2N2O

Molecular Weight

421.3 g/mol

IUPAC Name

(2-chlorophenyl)-[1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone

InChI

InChI=1S/C24H18Cl2N2O/c25-16-11-9-15(10-12-16)23-22-18(17-5-2-4-8-21(17)27-22)13-14-28(23)24(29)19-6-1-3-7-20(19)26/h1-12,23,27H,13-14H2

InChI Key

KNXNUTZHXPZENR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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